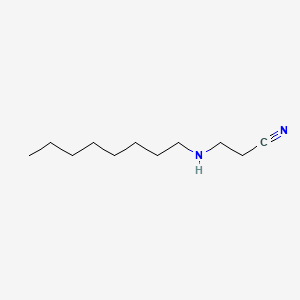

3-(Octylamino)propionitrile

Description

Contextualization within Beta-Aminonitrile Chemistry

3-(Octylamino)propionitrile is classified as a beta-aminonitrile. This class of organic compounds is characterized by an amino group and a cyano group separated by two carbon atoms. The general structure of beta-aminonitriles makes them versatile building blocks in organic synthesis. The presence of both a nucleophilic amino group and an electrophilic nitrile group allows for a wide range of chemical transformations.

The synthesis of beta-aminonitriles can be achieved through various methods, including the cyanation of aziridines and multicomponent reactions involving arynes, imines, and nitriles. organic-chemistry.orgrsc.org Research has also focused on controlling the stereochemistry of these molecules, with methods developed for the diastereoselective synthesis of either anti- or syn-β-aminonitriles. acs.org The reactivity of the cyano group and the amino group makes beta-aminonitriles valuable precursors for the synthesis of other important molecules like vicinal diamines and beta-amino acids. organic-chemistry.org

Nomenclature and Structural Variants in Academic Literature

The systematic IUPAC name for this compound is 3-(octylamino)propanenitrile. vulcanchem.com However, in scientific literature and commercial catalogs, it is often referred to by several other names. A common structural variant is 3-(tert-Octylamino)propionitrile (B1583971), which features a tertiary octylamine (B49996) group. This particular variant has the IUPAC name 3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile. The presence of the bulky tert-octyl group can influence the compound's reactivity due to steric hindrance.

Other related compounds mentioned in the literature include those with different alkyl chain lengths attached to the amino group, such as 3-(dodecylamino)propionitrile (B1293957) and 3-(hexylamino)propionitrile. chemchart.combldpharm.com

Below is a table summarizing the nomenclature for this compound and its tert-octyl variant.

| Property | This compound | 3-(tert-Octylamino)propionitrile |

| CAS Number | 29504-89-0 chemicalbook.com | 86375-28-2 |

| Molecular Formula | C11H22N2 chemicalbook.com | C11H22N2 |

| Molecular Weight | 182.31 g/mol chemicalbook.com | 182.31 g/mol |

| IUPAC Name | 3-(octylamino)propanenitrile vulcanchem.com | 3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile |

| Synonyms | N/A | 3-[(1,1,3,3-Tetramethylbutyl)amino]propanenitrile |

| InChI Key | N/A | NJRROXHFUFARLU-UHFFFAOYSA-N |

Historical Development of Research on this compound

While a detailed historical timeline of the initial synthesis and discovery of this compound is not extensively documented in readily available literature, the primary synthetic route for the related compound, 3-(tert-Octylamino)propionitrile, is well-established. This method involves the direct reaction of tert-octylamine (B44039) with acrylonitrile (B1666552), a process detailed in U.S. Patent 2,965,671. This reaction is typically performed at temperatures ranging from 0°C to 150°C, with an optimal range of 40°C to 100°C. The presence of a controlled amount of water (3-10% by weight relative to the tert-octylamine) has been found to enhance the reaction rate and selectivity.

The purification of the resulting product is generally achieved through vacuum distillation to remove any unreacted starting materials. This established synthetic protocol highlights the long-standing methods used to produce this class of compounds for research and industrial purposes.

Significance and Broad Research Areas of this compound

The significance of this compound in research stems from its utility as a chemical intermediate and its potential for biological activity. ontosight.ai Its bifunctional nature, possessing both an amino and a nitrile group, allows it to be a versatile precursor in the synthesis of more complex molecules. ontosight.ai

Key research areas include:

Organic Synthesis: The compound serves as a valuable intermediate in the creation of pharmaceuticals and agrochemicals. ontosight.ai The nitrile group can undergo various transformations, making it a useful building block in multi-step synthetic pathways.

Pharmaceutical Research: While direct therapeutic applications are not established, research into structurally similar compounds suggests potential biological activity, particularly in the field of neuropharmacology. It has been used as an intermediate in the synthesis of novel anti-inflammatory agents.

Material Science: The unique chemical properties conferred by the octylamino and propionitrile (B127096) groups suggest potential applications in material science. ontosight.ai

Enzymology: As a nitrile-containing compound, it is of interest in studies involving enzymes that can metabolize the cyano group. ontosight.ai

The physical and chemical properties of this compound and its tert-octyl variant are summarized in the table below.

| Property | This compound | 3-(tert-Octylamino)propionitrile |

| Boiling Point | 117-120°C at 1 mmHg chemicalbook.com | 135.0°C at 20 mmHg fluorochem.co.uk |

| Physical State | Liquid fluorochem.co.uk | Liquid fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

3-(octylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXXFNVAHYRPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183704 | |

| Record name | 3-(Octylamino)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29504-89-0 | |

| Record name | 3-(Octylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29504-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Octylamino)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029504890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Octylamino)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(octylamino)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(OCTYLAMINO)PROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UF63IQW5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 3 Octylamino Propionitrile

Primary Synthetic Routes

The most direct and established method for synthesizing 3-(alkylamino)propionitriles is the Michael-type addition of a primary amine to acrylonitrile (B1666552).

The fundamental reaction for producing 3-(octylamino)propionitrile involves the nucleophilic attack of octylamine (B49996) on the β-carbon of acrylonitrile. The lone pair of electrons on the nitrogen atom of octylamine acts as a nucleophile, adding across the carbon-carbon double bond of acrylonitrile, which is activated by the electron-withdrawing nitrile group. This reaction is a classic example of conjugate addition, specifically known as cyanoethylation.

The general procedure involves charging octylamine into a suitable reaction vessel and adding acrylonitrile in a controlled manner, often dropwise, to manage the exothermic nature of the reaction. The chemistry is dominated by the nucleophilic character of the amine's nitrogen atom. uomustansiriyah.edu.iq While specific literature for n-octylamine is sparse, extensive studies on analogous primary amines, such as tert-octylamine (B44039), provide a well-documented blueprint for this transformation. The reaction yields the desired monosubstituted product, this compound, but can also lead to the formation of a disubstituted by-product, bis(2-cyanoethyl)amine, if conditions are not carefully controlled. google.com

The efficiency and selectivity of the nucleophilic addition are highly dependent on the reaction conditions. Key parameters that have been investigated include temperature, the presence of a catalyst or promoter, and the solvent.

Temperature: The reaction can be conducted over a broad temperature range, typically from ambient temperature up to the reflux temperature of the reaction mixture. For the analogous synthesis of 3-(tert-octylamino)propionitrile (B1583971), temperatures are often optimized between 40 °C and 100 °C. The mixture is typically heated to the boiling point of the lowest-boiling reactant, and after the addition is complete, it is often refluxed for a period, such as one hour, to ensure the reaction goes to completion.

Catalysis and Promoters: While the reaction can proceed without a catalyst, the rate can be influenced by various factors. Water has been identified as a significant promoter for this type of reaction. Studies on the synthesis of 3-(tert-octylamino)propionitrile show that while strictly anhydrous conditions result in a slower reaction, the presence of a controlled amount of water (3-10% by weight relative to the amine) can enhance the reaction rate and selectivity. It is hypothesized that water may facilitate the nucleophilic addition and stabilize reaction intermediates. However, an excess of water can inhibit the reaction. In broader contexts of acrylonitrile reactions, various base catalysts are known to be effective. google.com

The following table summarizes typical reaction conditions based on analogous syntheses.

| Parameter | Condition | Rationale/Finding | Citation |

| Primary Reactant | Octylamine | Nucleophile | |

| Secondary Reactant | Acrylonitrile | Michael Acceptor | |

| Temperature | 40 °C - 100 °C | Optimization of reaction rate vs. side reactions. | |

| Promoter | Water (3-10% w/w) | Enhances reaction rate and selectivity. | |

| Addition Method | Dropwise addition of acrylonitrile | To control the exothermic reaction. | |

| Reaction Time | ~1 hour post-addition (reflux) | To ensure complete conversion. |

Exploration of Alternative Synthetic Pathways

While direct cyanoethylation is the principal route, research into related compounds suggests alternative strategies could be applicable for the synthesis of this compound.

The synthesis of various aminopropionitrile derivatives provides insight into other potential methods. For instance, 3-aminopropionitrile can be synthesized by reacting acrylonitrile with liquid ammonia (B1221849) under high pressure and temperature (e.g., 100 °C and 9 kg/cm ²). chemicalbook.com This highlights the general applicability of using nitrogen nucleophiles for addition to acrylonitrile. Another related synthesis involves the cleavage of bis(2-cyanoethyl) ether with ammonia at high temperatures (90-150 °C) and pressures (20-300 bar), which yields 3-aminopropionitrile. google.com This suggests that a similar cleavage of a related ether with octylamine could potentially form the target compound, although this would be a less direct route.

The field of catalysis for acrylonitrile production and its subsequent reactions is an area of active research. While traditional synthesis of 3-(alkylamino)propionitriles often relies on thermal conditions or simple promoters like water, advancements in catalysis could offer more efficient and selective pathways. For the production of acrylonitrile itself, complex catalysts are employed, such as those used in the SOHIO process involving ammoxidation of propylene. clariant.comunibo.it

For the downstream reaction of cyanoethylation, research into novel catalytic systems could involve both homogeneous and heterogeneous catalysts. The goal of such systems would be to increase the reaction rate at lower temperatures, improve selectivity towards the desired mono-adduct, and simplify catalyst removal and product purification. Enzymatic methods have also been explored for the synthesis of other aminonitriles, such as using oxidases to form an imine intermediate from an amine, which is then cyanated. researchgate.net While not directly applied to this compound, this points towards the potential for biocatalytic routes in the future.

Optimization of Synthetic Yields and Purity for Research Applications

For research purposes, obtaining this compound in high yield and purity is crucial. Optimization strategies focus on controlling the reaction stoichiometry, managing reaction conditions, and effective purification.

To maximize the yield of the desired monosubstituted product, it is common to use a molar excess of the amine relative to acrylonitrile. This helps to minimize the formation of the disubstituted by-product, 3,3'-iminodipropionitrile, which can arise if a molecule of the newly formed this compound reacts with a second molecule of acrylonitrile.

As mentioned, the controlled addition of water can significantly improve conversion rates. The data below, extrapolated from the synthesis of a close analog, illustrates the impact of water content on the reaction's efficiency.

| Water Content (% w/w relative to amine) | Reaction Efficiency | Notes | Citation |

| 0 (Anhydrous) | Moderate | Slower reaction rate, lower yield. | |

| 0.1 - 3 | High | Improved reaction rate. | |

| 3 - 10 | Optimal | Best conversion and selectivity observed. | |

| >10 | Decreased | Excess water inhibits the reaction. |

Following the reaction, purification is essential to remove unreacted starting materials and any by-products. Due to the likely differences in boiling points between octylamine, acrylonitrile, and the product, vacuum distillation is an effective method for isolation. A packed distillation column can be used to achieve high purity by carefully separating the product fraction from lower-boiling reactants and higher-boiling by-products.

Scalability and Process Chemistry Considerations in Industrial Synthesis

The transition from laboratory-scale synthesis to the industrial production of this compound necessitates a thorough evaluation of process chemistry and scalability. The economic viability, safety, and environmental impact of the manufacturing process are contingent upon the strategic selection of synthetic routes and the optimization of reaction conditions. The primary industrial synthesis of this compound is achieved through the cyanoethylation of octylamine with acrylonitrile. This method is generally considered scalable due to the use of readily available starting materials and relatively straightforward reaction conditions.

Key considerations for the large-scale synthesis focus on maximizing yield and purity while minimizing costs, waste, and operational hazards. This involves a detailed analysis of reaction kinetics, thermodynamics, catalyst systems, and purification techniques. For large-scale manufacturing, even minor improvements in process efficiency can lead to significant economic benefits and a reduced environmental footprint. pharmafeatures.com

Reaction Parameter Optimization

Optimizing process parameters is critical for ensuring a reproducible, safe, and cost-effective industrial-scale synthesis. The cyanoethylation reaction is influenced by several interdependent variables that must be carefully controlled.

Temperature Control: The reaction between octylamine and acrylonitrile is exothermic, and precise temperature control is crucial to prevent runaway reactions and the formation of undesirable by-products. orgsyn.org Industrial-scale reactors must be equipped with efficient heat exchange systems. The reaction is often conducted under reflux to maintain a consistent temperature, which helps avoid the decomposition of the product and reactants.

Reactant Addition and Molar Ratio: The controlled, dropwise addition of acrylonitrile to octylamine is a standard procedure to manage the reaction's exothermicity. google.com The molar ratio of the reactants is another key parameter. A slight excess of the amine may be used to ensure complete conversion of the more volatile and hazardous acrylonitrile.

Influence of Water: The reaction rate is notably sensitive to the presence of water. While strictly anhydrous conditions can lead to a sluggish reaction, the introduction of a controlled quantity of water (e.g., 3-10% by weight relative to the amine) has been shown to significantly improve the reaction rate and selectivity in the synthesis of structurally similar compounds. This parameter must be carefully optimized for industrial production to ensure consistent batch-to-batch quality and reaction times.

The table below outlines typical parameters for the synthesis of aminopropionitriles, which are applicable to the industrial production of this compound.

| Parameter | Condition/Note | Rationale |

| Reactants | Octylamine + Acrylonitrile | Readily available starting materials for a scalable process. |

| Molar Ratio | Typically 1:1 or a slight excess of amine | Ensures high conversion of acrylonitrile. |

| Reaction Temperature | Optimized range (e.g., 40-100 °C) | Balances reaction rate against the risk of side reactions and decomposition. |

| Water Content | 3% - 10% by weight | Acts as a rate and selectivity enhancer. |

| Acrylonitrile Addition | Slow, dropwise addition | Manages the exothermic nature of the reaction. google.com |

| Reaction Time | Typically requires refluxing for a set period post-addition | Ensures the reaction proceeds to completion. |

Downstream Processing and Purification

Vacuum Distillation: The most common method for isolating the final product is vacuum distillation. This technique is effective for separating the high-boiling point this compound from unreacted starting materials like octylamine and acrylonitrile, as well as any lower-boiling point impurities. The use of a packed column can enhance the separation efficiency.

Continuous Processing: For very large production volumes, shifting from batch to continuous processing can offer significant advantages. Continuous reactors can provide better control over reaction parameters, improve heat management, and increase throughput. google.com Techniques such as reactive distillation, where the reaction and separation occur within the same unit, can dramatically improve efficiency by continuously removing the product as it is formed, thus shifting the reaction equilibrium towards higher conversion and minimizing by-product formation. google.comgoogle.com

By carefully considering these scalability and process chemistry factors, the industrial synthesis of this compound can be developed into a robust, safe, and economically viable manufacturing operation.

Chemical Reactivity and Transformation Pathways of 3 Octylamino Propionitrile

Transformations Involving the Nitrile Functional Group

The nitrile group is a versatile functional group in organic synthesis, and its presence in 3-(Octylamino)propionitrile allows for several important transformations.

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. libretexts.org This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, this compound is heated with a dilute acid, such as hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an intermediate amide, 3-(octylamino)propanamide. With continued heating, this amide undergoes further hydrolysis to yield the corresponding carboxylic acid, 3-(octylamino)propanoic acid, and an ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base like sodium hydroxide. libretexts.org This process initially forms the carboxylate salt, sodium 3-(octylamino)propanoate, and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

| Reaction | Reagents & Conditions | Primary Product | Intermediate/Byproduct |

| Acid Hydrolysis | Dilute HCl, Heat (reflux) | 3-(Octylamino)propanoic acid | 3-(Octylamino)propanamide |

| Base Hydrolysis | 1. NaOH (aq), Heat (reflux) 2. Strong Acid (e.g., HCl) | 3-(Octylamino)propanoic acid | Sodium 3-(octylamino)propanoate |

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. nih.gov This reaction converts this compound into N¹-octylpropane-1,3-diamine. Several reducing agents can accomplish this conversion.

Catalytic hydrogenation is a widely used method. google.com This involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst, such as ruthenium on carbon (Ru/C). google.com The reaction is often carried out in a solvent like methanol (B129727) and in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts. google.com

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. smolecule.comlibretexts.org More recently, catalyst-free methods using reagents like ammonia borane (B79455) under thermal conditions have been developed as an environmentally benign option for this transformation. nih.gov

| Reducing Agent | Conditions | Product | Key Features |

| H₂/Ruthenium | High pressure, 50-150 °C, Ammonia | N¹-octylpropane-1,3-diamine | Suppresses byproduct formation. google.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup | N¹-octylpropane-1,3-diamine | Powerful, non-catalytic reducing agent. libretexts.org |

| Ammonia Borane (H₃NBH₃) | Thermal decomposition, catalyst-free | N¹-octylpropane-1,3-diamine | Environmentally benign method. nih.gov |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. numberanalytics.com These nucleophilic addition reactions can lead to the formation of a wide range of functional groups and heterocyclic structures. numberanalytics.comquimicaorganica.org

In the context of this compound, the secondary amine within the same molecule can act as an internal nucleophile. Under specific conditions, typically promoted by a catalyst, the amine can attack the nitrile carbon. This intramolecular cyclization could potentially lead to the formation of a cyclic imine or related nitrogen-containing heterocyclic systems. The feasibility and outcome of such a reaction depend heavily on the reaction conditions and the use of appropriate catalysts to facilitate the process. cdmf.org.brbeilstein-journals.org For instance, gold-catalyzed cyclization of similar amino-alkyne systems is known to produce indole (B1671886) derivatives. rsc.org

Reactions of the Secondary Amine Moiety

The secondary amine in this compound is nucleophilic and can undergo a variety of reactions typical for its class, including oxidation and substitution. mdpi.com

The oxidation of secondary amines can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net Electrochemical oxidation of aliphatic secondary amines generally proceeds via an initial one-electron transfer to form a radical cation. mdpi.com This intermediate can then deprotonate to yield a radical at the α-carbon. mdpi.com

Chemical oxidation can be achieved with various reagents. For example, catalyzed aerobic oxidation using copper complexes can convert secondary amines into imines. sioc-journal.cn The specific products from the oxidation of this compound would depend on which α-carbon is targeted. Oxidation at the carbon of the octyl group would lead to an imine, while oxidation at the ethyl group could initiate more complex transformations. The characterization of these products would typically involve spectroscopic methods such as NMR and mass spectrometry to determine the precise structure.

| Oxidation Method | Potential Product Type | Mechanism Insight |

| Electrochemical Oxidation | Iminium ion / Imine | Involves formation of a radical cation intermediate. mdpi.com |

| Catalytic Aerobic Oxidation (e.g., Cu catalyst) | Imine | Selective oxidation of the N-H and adjacent C-H bond. sioc-journal.cn |

The secondary amine of this compound is a good nucleophile and can readily undergo substitution reactions. savemyexams.com

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) will lead to the formation of a tertiary amine, N-(2-cyanoethyl)-N-methyloctan-1-amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium salt. libretexts.org

Acylation: Treatment with an acid chloride or acid anhydride (B1165640) results in the formation of an amide. libretexts.orgmnstate.edu For example, reacting this compound with acetyl chloride in the presence of a base (like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct) would yield N-(2-cyanoethyl)-N-octylacetamide. libretexts.org This reaction is generally rapid and high-yielding. libretexts.org

These functional group interconversions are fundamental in synthetic chemistry for modifying the structure and properties of the parent molecule.

| Reaction Type | Reagent | Product |

| Alkylation | Methyl Iodide (CH₃I) | N-(2-cyanoethyl)-N-methyloctan-1-amine (Tertiary Amine) |

| Acylation | Acetyl Chloride (CH₃COCl) / Base | N-(2-cyanoethyl)-N-octylacetamide (Amide) |

Acylation, Alkylation, and Derivatization Strategies

The chemical structure of this compound, featuring a secondary amine and a nitrile group, allows for a variety of derivatization strategies. These transformations can target the amine, the nitrile, or both functional groups, making it a versatile building block in organic synthesis.

Acylation: The secondary amine in this compound is nucleophilic and readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. fiveable.me This reaction typically proceeds via a nucleophilic acyl substitution mechanism. fiveable.me The presence of a non-nucleophilic base like pyridine is often used to neutralize the HCl byproduct when acyl chlorides are used. stackexchange.com This strategy is fundamental for the synthesis of N-substituted amides, which are prevalent structures in pharmaceuticals and materials science.

Alkylation: As a secondary amine, this compound can be further alkylated. Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of tertiary amines. wikipedia.org This reaction follows an SN2 pathway where the amine acts as the nucleophile. fiveable.me Complete alkylation to form a quaternary ammonium salt is also possible, particularly with an excess of a reactive alkylating agent, in what is known as the Menshutkin reaction. wikipedia.org

Derivatization via the Nitrile Group: The propionitrile (B127096) moiety offers additional pathways for chemical transformation.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgnumberanalytics.com This reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. libretexts.orglibretexts.org The hydrolysis of this compound would produce N-octyl-β-alanine, a valuable non-proteinogenic amino acid derivative.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ with a Palladium, Platinum, or Nickel catalyst). libretexts.orgchemguide.co.uklibretexts.org This transformation converts this compound into N¹-octylpropane-1,3-diamine, a diamine with applications in polymer chemistry and as a ligand in coordination chemistry.

Reaction with Organometallics: Grignard reagents can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. libretexts.orglibretexts.org This allows for the formation of a new carbon-carbon bond and the introduction of more complex structures.

The following table summarizes key derivatization strategies for this compound.

| Reaction Type | Functional Group Targeted | Typical Reagents | Product Class |

| Acylation | Secondary Amine | Acyl Chloride (R-COCl), Anhydride ((RCO)₂O) | N-Acyl-3-(octylamino)propionitrile (Amide) |

| Alkylation | Secondary Amine | Alkyl Halide (R'-X) | 3-(Alkyl-octyl-amino)propionitrile (Tertiary Amine) |

| Nitrile Hydrolysis | Nitrile | H₃O⁺ or OH⁻, H₂O, heat | N-Octyl-β-alanine (Carboxylic Acid) |

| Nitrile Reduction | Nitrile | LiAlH₄; or H₂, Metal Catalyst (Pd, Pt, Ni) | N¹-Octylpropane-1,3-diamine (Diamine) |

| Grignard Reaction | Nitrile | 1. R'MgBr 2. H₃O⁺ | Ketone |

Influence of the Octylamino Group on Reactivity

Steric hindrance refers to the way the physical size and arrangement of atoms in a molecule can impede a chemical reaction. davuniversity.org In this compound, the n-octyl group, while a flexible straight chain, is a sizeable substituent attached to the nitrogen atom.

The steric bulk of the octyl group can affect the rate of reactions at the nitrogen center. Compared to smaller N-alkyl substituents like methyl or ethyl, the octyl group presents a more crowded environment, potentially slowing down the approach of reagents. For instance, in acylation or alkylation reactions, the rate may be lower than that observed for less hindered secondary amines under identical conditions. nih.gov This effect is particularly pronounced when the attacking reagent is also bulky.

However, the steric hindrance of an n-octyl group is considerably less than that of a branched isomer like a tert-octyl group. The linear nature of the n-octyl chain allows for more conformational flexibility, which can mitigate steric clashes to some extent. In contrast, the rigid, umbrella-like shape of a tert-octyl group creates a much more significant steric shield around the nitrogen atom, often dramatically reducing reaction rates or preventing reactions altogether.

This steric influence can also be exploited to achieve selectivity. In cases where multiple reaction sites are available, the steric hindrance of the octyl group might direct incoming reagents to a less hindered position on the molecule or a different substrate in a competitive reaction scenario.

Electronic effects describe the influence of substituents on the distribution of electron density within a molecule, which in turn affects its reactivity. wikipedia.orglkouniv.ac.in The octyl group primarily exerts an electron-donating inductive effect (+I effect).

The +I effect of the alkyl chain increases the electron density on the nitrogen atom of the amino group. lkouniv.ac.in This has several important consequences:

Increased Nucleophilicity: By pushing electron density onto the nitrogen, the octyl group makes the amine's lone pair of electrons more available for donation. This enhances the nucleophilicity of the amine, making it more reactive towards electrophiles like alkyl halides (in alkylation) and the carbonyl carbon of acyl chlorides (in acylation). fiveable.me

Increased Basicity: The enhanced electron density on the nitrogen also increases its basicity compared to ammonia or primary amines with smaller alkyl groups. wikipedia.org

The electron-donating nature of the octylamino group can also influence the reactivity of the nitrile moiety, though to a lesser extent as the effect is transmitted through three sigma bonds. The increased electron density on the nitrogen atom can be relayed through the carbon chain, slightly decreasing the electrophilicity of the nitrile carbon. However, for most reactions involving the nitrile group, such as reduction by powerful hydrides or hydrolysis under harsh conditions, this subtle electronic effect is generally overcome by the reactivity of the reagents.

Multi-Step Synthesis and Role as a Versatile Intermediate

The dual functionality of this compound makes it a valuable and versatile intermediate in multi-step syntheses. ontosight.aiwalisongo.ac.idsavemyexams.com It serves as a scaffold from which more complex molecules with diverse properties can be constructed, finding potential use in the development of pharmaceuticals and agrochemicals. ontosight.ai

A key synthetic application involves the transformation of the nitrile group into other functionalities after the amine has been modified, or vice-versa. For example, a synthetic route could involve the initial acylation of the secondary amine to install a desired molecular fragment, followed by the reduction of the nitrile to a primary amine. The resulting N-substituted 1,3-diamine can be a precursor for:

Polyamides: By reacting with dicarboxylic acids.

Heterocyclic compounds: Through intramolecular cyclization reactions, potentially forming piperidine (B6355638) or other nitrogen-containing ring systems. nih.govbeilstein-journals.org

Biologically active molecules: The diamine structure is a common motif in many pharmaceutical agents.

Alternatively, the nitrile group can be hydrolyzed to the carboxylic acid, producing N-octyl-β-alanine. This amino acid derivative can then be coupled with other amino acids or amines to form peptides or amides in a subsequent step. This sequence allows for the integration of the flexible C8-alkyl chain and the β-alanine core into larger target molecules.

An illustrative multi-step pathway could be the synthesis of a specific N-substituted diamine, as shown in the table below.

| Step | Reaction | Reagents | Intermediate/Product | Significance |

| 1 | Acylation | Benzoyl Chloride, Pyridine | 3-(N-Benzoyl-N-octylamino)propionitrile | Introduction of an aromatic moiety. |

| 2 | Nitrile Reduction | LiAlH₄, then H₂O | N¹-Benzoyl-N¹-octylpropane-1,3-diamine | Formation of a functionalized diamine. |

This capacity to undergo sequential and selective reactions at two different functional centers underscores the role of this compound as a versatile intermediate for building molecular complexity. walisongo.ac.idarxiv.org

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. aist.go.jpmswil.com Analysis of both ¹H and ¹³C NMR spectra allows for a complete assignment of the carbon skeleton and the attached protons.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 3-(Octylamino)propionitrile is characterized by signals corresponding to the octyl chain, the secondary amine proton, and the two methylene (B1212753) groups of the propionitrile (B127096) moiety.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Structural Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃- (Terminal methyl) | ~0.88 | Triplet (t) | 3H |

| -(CH₂)₅- (Alkyl chain) | ~1.28 | Multiplet (m) | 10H |

| -CH₂-CH₂-N | ~1.45 | Multiplet (m) | 2H |

| -N-CH₂-CH₂-CN | ~2.50 | Triplet (t) | 2H |

| N-H (Amine) | ~1.5-2.5 (variable) | Broad Singlet (br s) | 1H |

| -CH₂-CH₂-CN | ~2.75 | Triplet (t) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. While ¹³C has a low natural abundance, techniques like broadband proton decoupling are used to simplify the spectrum and enhance signal intensity. nist.gov Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are highly sensitive to the electronic environment.

Spectral data for this compound are available in commercial databases such as SpectraBase. nih.gov The nitrile carbon (-C≡N) is characteristically found far downfield, while the aliphatic carbons of the octyl chain appear upfield.

Table 2: Representative ¹³C NMR Spectral Data for this compound Data derived from publicly available spectral information and typical values. nih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~119.0 |

| -CH₂-CN | ~17.0 |

| -N-CH₂-CH₂-CN | ~45.0 |

| -CH₂-N- | ~49.0 |

| Octyl -CH₂- | ~22.0 - 32.0 (multiple peaks) |

While this compound is an achiral molecule and lacks complex stereochemistry, advanced NMR techniques could be employed to study its conformational dynamics. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) could confirm the ¹H-¹H and ¹H-¹³C correlations, respectively, solidifying the assignments made from 1D spectra. Current time information in Osaka, JP.nih.gov

Furthermore, Nuclear Overhauser Effect (nOe) experiments, which rely on through-space interactions between nuclei, could provide insights into the preferred spatial arrangement of the flexible octyl chain relative to the propionitrile group. nist.gov Such studies are particularly useful for understanding how the molecule folds and interacts with its environment.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying functional groups within a molecule. wisc.edu These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. acs.org

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A vapor-phase IR spectrum for this compound is cataloged in the NIST Chemistry WebBook and other databases. nist.govnih.gov

Nitrile (C≡N) Stretch: The most distinct feature in the IR spectrum is the stretching vibration of the nitrile group. This band typically appears in a relatively clean region of the spectrum, making it an excellent diagnostic marker. For aliphatic nitriles, this absorption is expected in the range of 2260-2240 cm⁻¹. aanda.orgchemicalbook.com The intensity of this band can be sensitive to the local electronic environment.

Amine (N-H) Stretch: The secondary amine shows a characteristic N-H stretching vibration, which typically appears as a single, moderately intense band in the region of 3350-3310 cm⁻¹. The position and broadness of this peak can be influenced by hydrogen bonding.

C-H Stretches: Absorptions corresponding to the stretching of C-H bonds in the aliphatic octyl and ethyl groups are found just below 3000 cm⁻¹.

N-H Bend: The bending vibration of the secondary amine typically appears in the 1580-1490 cm⁻¹ region.

Raman spectroscopy offers complementary information. While the N-H and other polar bond vibrations are strong in the IR spectrum, the C≡N and C-C bond vibrations of the alkyl chain often produce strong signals in the Raman spectrum. nih.gov

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350 - 3310 |

| Aliphatic (C-H) | Stretch | 2960 - 2850 |

| Nitrile (C≡N) | Stretch | 2260 - 2240 |

The vibrational frequencies of the amine and nitrile groups are sensitive probes of their intermolecular environment. aanda.org Changes in the position and shape of the N-H and C≡N stretching bands can provide evidence of hydrogen bonding. nih.gov For example, in a condensed phase or in a protic solvent, the N-H stretching frequency would likely shift to a lower wavenumber (red-shift) and broaden due to hydrogen bond formation where the amine acts as a hydrogen bond donor.

Simultaneously, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. Such an interaction typically causes a shift in the C≡N stretching frequency, often a slight shift to a higher wavenumber (blue-shift). chemicalbook.com By comparing spectra taken in different solvents of varying polarity and hydrogen-bonding capability, the nature and strength of these intermolecular forces can be investigated. researchgate.net While specific studies on this compound are not prevalent, the principles of vibrational solvatochromism are well-established for analyzing such interactions in related aminonitrile systems. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is indispensable for confirming the molecular weight and providing insights into its structural features through controlled fragmentation. The detection of this compound in various samples often involves coupling mass spectrometry with chromatographic techniques for initial separation. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or five decimal places. This precision allows for the determination of a molecule's elemental formula. For this compound, with the chemical formula C₁₁H₂₂N₂, the theoretical exact mass of its molecular ion ([M+H]⁺) can be calculated with high precision. nih.gov

The computed monoisotopic mass of the neutral molecule is 182.1783 Da. nih.gov HRMS can distinguish this mass from other molecules that might have the same nominal mass but different elemental compositions. thermofisher.com This capability is crucial for unequivocally identifying the compound in a complex matrix. thermofisher.commdpi.com The ability to determine the elemental composition directly from the accurate mass measurement significantly reduces the pool of potential candidate structures. thermofisher.com

Table 1: Comparison of Exact Masses for Compounds with a Nominal Mass of 182 This interactive table illustrates how High-Resolution Mass Spectrometry distinguishes between different elemental compositions that have the same whole-number mass.

| Elemental Formula | Exact Mass (Da) | Compound Name |

|---|---|---|

| C₁₁H₂₂N₂ | 182.1783 | This compound |

| C₁₂H₂₆O | 186.20 | Dodecanol (Illustrative Isomer) |

| C₁₀H₁₈O₃ | 186.13 | (Illustrative Example) |

| C₉H₂₂N₃ | 188.18 | (Illustrative Example) |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented to produce smaller daughter ions. imreblank.chresearchgate.net The resulting fragmentation pattern serves as a structural fingerprint, allowing for detailed elucidation of the molecule's connectivity. researchgate.net For this compound, MS/MS experiments would involve selecting the protonated molecular ion ([M+H]⁺, m/z 183.1861) and subjecting it to collision-induced dissociation (CID).

The fragmentation would likely occur at the most labile bonds. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the secondary amine nitrogen is a common pathway for amines. miamioh.edu This would result in the loss of an alkyl radical from the octyl chain or cleavage of the bond between the nitrogen and the propionitrile ethyl group.

Loss of neutral molecules: The structure may lose small, stable neutral molecules like acetonitrile (B52724) (CH₃CN) or parts of the octyl chain. miamioh.edu

Table 2: Predicted Fragmentation Ions of this compound in MS/MS This interactive table shows potential fragment ions that could be observed in a tandem mass spectrum, aiding in the structural confirmation of the parent molecule.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Fragmentation Pathway |

|---|---|---|---|

| 183.1861 | 142.1600 | C₃H₅N | Cleavage of N-CH₂ bond |

| 183.1861 | 114.1284 | C₅H₁₁ | Alpha-cleavage on octyl chain |

| 183.1861 | 86.0968 | C₇H₁₅ | Alpha-cleavage on octyl chain |

| 183.1861 | 70.0658 | C₈H₁₅N | Cleavage and rearrangement |

| 183.1861 | 56.0500 | C₉H₁₉N | Cleavage and rearrangement |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. lcms.cz This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. thermofisher.com The technique is valuable for investigating the electronic structure of molecules containing chromophores—functional groups that absorb light. itwreagents.com

For this compound, the chromophores are the secondary amine (-NH-) and the nitrile (-C≡N) groups. Aliphatic amines and nitriles typically exhibit absorptions in the far UV region (below 200 nm) due to n→σ* (non-bonding to sigma antibonding) and π→π* (pi to pi antibonding) transitions, respectively. bath.ac.uk The secondary amine has non-bonding electrons on the nitrogen atom, and the nitrile group contains a triple bond with pi electrons. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide information about the electronic environment of these functional groups. sharif.edu

UV-Vis spectroscopy is also a highly effective technique for monitoring the progress of chemical reactions in real-time. spectroscopyonline.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. lcms.czthermofisher.com By monitoring the change in absorbance at a wavelength characteristic of a reactant or product, one can track its concentration over time and determine reaction kinetics. thermofisher.comresearchgate.net For instance, in the synthesis of this compound via the cyanoethylation of octylamine (B49996) with acrylonitrile (B1666552), the reaction progress could be monitored by observing the disappearance of the acrylonitrile chromophore or the appearance of the product's unique absorption signature. mdpi.com This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time. thermofisher.com

Table 3: Spectroscopic and Compound Details

| Compound Name | Synonym | CAS Number |

|---|---|---|

| This compound | N-(2-Cyanoethyl)octylamine | 29504-89-0 |

| Acrylonitrile | 107-13-1 | |

| Octylamine | 111-86-4 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic nature of 3-(Octylamino)propionitrile. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to determine the molecule's electronic structure, optimized geometry, and energetic properties. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to predicting its chemical behavior.

A significant application of quantum chemistry is the exploration of chemical reaction mechanisms. For this compound, theoretical calculations can map out the potential energy surface for various reactions, such as the hydrolysis of the nitrile group or N-alkylation at the secondary amine. By locating transition states—the highest energy points along a reaction coordinate—and calculating their energies, chemists can predict the feasibility and kinetics of a reaction. This allows for the systematic investigation of potential synthetic routes or degradation pathways without the need for extensive laboratory work. For example, the energy barrier for the addition of a reactant to the nitrile carbon could be calculated to understand its susceptibility to nucleophilic attack.

Table 1: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

| Nitrile Hydrolysis (Acid-Catalyzed) | DFT (B3LYP) | 6-311G(d,p) | 85 |

| N-Alkylation with Methyl Iodide | HF | 6-31G(d) | 60 |

| Amine Oxidation | DFT (M06-2X) | cc-pVTZ | 120 |

Note: The data in this table is illustrative and represents typical values that could be obtained from quantum chemical calculations.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, analysis of the HOMO would likely show its location around the lone pair of the nitrogen atom, indicating this is the primary site for electrophilic attack. Conversely, the LUMO would be expected to be centered on the anti-bonding π* orbital of the nitrile group (C≡N), making it the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

Electron density maps provide a visual representation of charge distribution. In this compound, these maps would show a high electron density around the nitrogen atoms and the nitrile group due to their electronegativity, highlighting these areas as potential sites for interaction with other polar molecules or ions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. For a flexible molecule like this compound, with its long octyl chain, MD simulations are invaluable for exploring its vast conformational space. By simulating the molecule's behavior in different environments (e.g., in a vacuum, in water, or near a surface), researchers can understand its preferred shapes and how it interacts with its surroundings. This is particularly important for understanding how it might bind to a biological target or self-assemble in solution.

In Silico Screening and Virtual Ligand Design

In silico screening involves using computational methods to search large databases of virtual compounds to identify those that are most likely to have a desired biological activity. This compound can serve as a scaffold or starting point in virtual ligand design. By computationally modifying its structure—for example, by changing the length of the alkyl chain, substituting the nitrile group, or adding other functional groups—novel derivatives can be designed. These new virtual compounds can then be docked into the active site of a target protein to predict their binding affinity, a key step in modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To build a QSAR model for derivatives of this compound, one would first synthesize or computationally generate a library of related molecules. For each molecule, a set of molecular descriptors (properties like molecular weight, logP, electronic properties, and shape descriptors) would be calculated. These descriptors are then used to create a mathematical model that correlates them with experimentally measured biological activity (e.g., enzyme inhibition or receptor binding). A validated QSAR model can then be used to predict the activity of new, untested compounds, prioritizing the most promising candidates for synthesis and testing.

Prediction of Spectroscopic Properties and Data Interpretation

Quantum chemical calculations can accurately predict various spectroscopic properties, which is crucial for identifying and characterizing molecules. For this compound, methods like DFT can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding of each nucleus. These predicted spectra can be compared with experimental data to confirm the molecule's structure or to help interpret complex experimental spectra.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT/B3LYP/6-31G(d)) | Experimental Value |

| IR Frequency (C≡N stretch) | 2255 cm⁻¹ | 2245 cm⁻¹ |

| ¹³C NMR Chemical Shift (C≡N) | 119.5 ppm | 118.9 ppm |

| ¹H NMR Chemical Shift (-CH₂-CN) | 2.55 ppm | 2.51 ppm |

| ¹H NMR Chemical Shift (-NH-CH₂-) | 2.70 ppm | 2.68 ppm |

Note: The data in this table is for illustrative purposes to show the typical agreement between calculated and experimental values.

Mechanistic Investigations of 3 Octylamino Propionitrile and Its Derivatives

Elucidation of Reaction Mechanisms in Organic Transformations

The synthesis of 3-(octylamino)propionitrile typically proceeds via aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction. This process involves the conjugate addition of a primary amine, octylamine (B49996), to an activated alkene, acrylonitrile (B1666552). The reaction is characterized by the nucleophilic attack of the amine on the β-carbon of the acrylonitrile molecule. While specific mechanistic studies detailing the kinetic parameters and transition states for this particular reaction are not extensively documented in peer-reviewed literature, the general mechanism is well-established. The reaction can be performed with or without a catalyst, although catalysts like lipases have been shown to shorten reaction times for similar Michael additions researchgate.netresearchgate.net.

Kinetic analyses of Michael additions involving amines and α,β-unsaturated compounds reveal complex dependencies on reactant concentrations and catalysts. For reactions of secondary amines with β-nitrostyrenes in acetonitrile (B52724), the rate was found to have both uncatalyzed and amine-catalyzed pathways acs.org. The pseudo-first-order rate constant, kobsd, shows an upward curve as the amine concentration increases, indicating that the amine itself can act as a catalyst for the reaction acs.org.

For the synthesis of this compound, a kinetic study would likely involve monitoring the disappearance of acrylonitrile or the appearance of the product over time under pseudo-first-order conditions (a large excess of octylamine). The rate constants would depend on factors such as solvent polarity, temperature, and the presence of any catalysts nih.govnih.gov. The rate-determining step is generally the initial nucleophilic attack of the amine on the activated double bond.

Table 1: Factors Influencing Reaction Kinetics in Aza-Michael Additions

| Factor | Description | Potential Impact on this compound Synthesis |

| Nucleophile (Amine) | The basicity and steric hindrance of the amine affect its nucleophilicity. | Octylamine is a primary, unhindered amine, suggesting favorable kinetics. |

| Michael Acceptor | The electron-withdrawing nature of the activating group (e.g., -CN) polarizes the C=C bond. | The nitrile group in acrylonitrile makes it a potent Michael acceptor. |

| Solvent | The polarity of the solvent can influence the stability of charged intermediates and transition states. | Polar aprotic solvents like acetonitrile are often used and can facilitate the reaction acs.org. |

| Catalyst | Acids, bases, or enzymes can accelerate the reaction by activating the acceptor or enhancing the amine's nucleophilicity. | While often performed neat, catalysts such as lipases have been shown to improve reaction times in similar systems researchgate.net. |

| Temperature | Higher temperatures generally increase the reaction rate according to the Arrhenius equation. | Microwave irradiation has been used to significantly decrease reaction times for similar additions nih.gov. |

The aza-Michael addition of octylamine to acrylonitrile is proposed to proceed through a stepwise mechanism involving a zwitterionic intermediate.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of octylamine attacks the electron-deficient β-carbon of acrylonitrile. This forms a transient zwitterionic intermediate where the nitrogen is positively charged and the α-carbon is negatively charged, stabilized by the adjacent nitrile group.

Proton Transfer: A proton is transferred from the ammonium (B1175870) group to the carbanion. This step can be intramolecular or intermolecular, potentially assisted by another amine molecule (acting as a catalyst) or a solvent molecule. This proton transfer neutralizes the charges and forms the final this compound product.

The transition state for the rate-determining first step involves the partial formation of the C-N bond and the developing charges on the nitrogen and α-carbon atoms. For related reactions, it has been proposed that the transition state is "late," meaning it more closely resembles the zwitterionic intermediate researchgate.net. Computational modeling could further elucidate the precise geometry and energy of this transition state.

Mechanisms of Biotransformation Pathways

The biotransformation of this compound can follow several enzymatic pathways, primarily targeting the nitrile moiety. These pathways determine the metabolic fate of the compound and its potential physiological effects. The main routes include direct hydrolysis to a carboxylic acid by nitrilases, a two-step hydrolysis via an amide intermediate by nitrile hydratases and amidases, or oxidative metabolism by cytochrome P450 enzymes, which may lead to cyanide release nih.govnih.govnih.gov.

Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acid and ammonia (B1221849), without the formation of a free amide intermediate wikipedia.orgcreative-enzymes.com. The catalytic mechanism relies on a conserved catalytic triad of glutamate, lysine, and cysteine residues within the enzyme's active site wikipedia.orgbrennerlab.net.

The proposed mechanism involves the following steps wikipedia.orgresearchgate.netopenbiotechnologyjournal.com:

Nucleophilic Attack: The catalytic cysteine residue (Cys), activated by the glutamate (Glu) residue acting as a base, performs a nucleophilic attack on the electrophilic carbon of the nitrile group of this compound wikipedia.orgresearchgate.net.

Formation of Thioimidate Intermediate: This attack forms a covalent thioimidate intermediate, with the substrate bound to the enzyme wikipedia.org. The catalytic lysine (Lys) residue helps to stabilize the negatively charged nitrogen of the intermediate researchgate.net.

Hydrolysis to Acylenzyme: A water molecule hydrolyzes the thioimidate. This releases ammonia and forms an acylenzyme intermediate, where the propionyl group is covalently attached to the cysteine sulfur as a thioester wikipedia.org.

Final Hydrolysis: A second water molecule hydrolyzes the acylenzyme intermediate, releasing the final product, 3-(octylamino)propanoic acid, and regenerating the free enzyme wikipedia.orgresearchgate.net.

This pathway represents a primary detoxification route, converting the nitrile into a more readily excretable carboxylic acid.

Beyond nitrilases, other enzyme systems play a crucial role in the metabolism of aliphatic nitriles.

Nitrile Hydratase and Amidase System: This is a two-step pathway common in microorganisms nih.govwikipedia.orgfrontiersin.org.

Nitrile Hydratase (NHase): This metalloenzyme (containing Fe(III) or Co(III)) catalyzes the hydration of the nitrile to its corresponding amide, 3-(octylamino)propionamide wikipedia.orgebi.ac.uk.

Cytochrome P450 (CYP) System: In mammals, hepatic microsomal enzymes, particularly from the cytochrome P450 superfamily, are involved in the oxidative metabolism of nitriles nih.govnih.govnih.gov. This pathway is significant as it can lead to the release of toxic cyanide (CN⁻) nih.govnih.gov. The proposed mechanism involves the hydroxylation of the carbon atom alpha to the nitrile group. The resulting cyanohydrin intermediate is unstable and can spontaneously or enzymatically decompose to release an aldehyde or ketone and hydrogen cyanide nih.gov. This metabolic activation is a critical factor in the acute toxicity of some aliphatic nitriles nih.govacs.orgosti.gov. For some nitriles, CYP enzymes can also directly convert the cyano group to an amide in an oxidative process where the oxygen is derived from O₂ nih.gov.

Table 2: Comparison of Major Enzymatic Pathways for Nitrile Biotransformation

| Pathway | Key Enzyme(s) | Intermediate(s) | Final Product(s) | Organism Type |

| Nitrilase Pathway | Nitrilase | Thioimidate, Acylenzyme (enzyme-bound) | Carboxylic Acid, Ammonia | Plants, Bacteria, Fungi wikipedia.org |

| Hydratase/Amidase Pathway | Nitrile Hydratase, Amidase | Amide | Carboxylic Acid, Ammonia | Primarily Bacteria wikipedia.orgfrontiersin.org |

| Oxidative Metabolism | Cytochrome P450 (CYP) | Cyanohydrin | Aldehyde/Ketone, Cyanide | Mammals nih.govnih.gov |

Molecular Mechanisms of Biological Activity

While the specific biological activity of this compound is not well-characterized, extensive research on its parent compound, β-aminopropionitrile (BAPN) , provides a clear molecular mechanism of action. BAPN is a potent and irreversible inhibitor of lysyl oxidase (LOX) and LOX-like (LOXL) enzymes biologists.comencyclopedia.pubmdpi.com.

Lysyl oxidase is a copper-dependent extracellular enzyme crucial for the structural integrity of connective tissues. Its primary function is to catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This reaction forms highly reactive aldehyde residues (allysine and hydroxyallysine), which then spontaneously undergo condensation reactions to form stable intramolecular and intermolecular cross-links. These cross-links are essential for the tensile strength and stability of collagen and elastin fibers nih.govnih.govahajournals.org.

The mechanism of inhibition by BAPN involves it acting as a suicide substrate. BAPN targets the active site of LOX, where it is enzymatically converted into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation biologists.comnih.gov. By blocking LOX activity, BAPN prevents the formation of aldehyde precursors, thereby inhibiting the enzymatic cross-linking of collagen and elastin nih.govnih.govresearchgate.netbiorxiv.org. This disruption of extracellular matrix maturation is the fundamental molecular mechanism underlying the diverse biological effects of BAPN.

Table 3: Research Findings on the Biological Effects of Lysyl Oxidase Inhibition by β-Aminopropionitrile (BAPN)

| Research Area | Key Findings | Consequence of LOX Inhibition | Citations |

| Connective Tissue | Reduces mature collagen cross-links (hydroxylysylpyridinoline); increases collagen fibril D-spacing. | Weakens connective tissue, leading to conditions like lathyrism. | nih.govnih.govplos.org |

| Cancer Metastasis | Inhibits hypoxia-induced invasion and migration of cancer cells; reduces metastatic colonization potential. | Decreases tumor cell motility and ability to remodel the extracellular matrix for invasion. | mdpi.comnih.govspandidos-publications.complos.org |

| Angiogenesis | Inhibits angiogenesis (capillary sprout formation) and migration of endothelial cells (HUVECs). | Reduces the formation of new blood vessels, a key process in tumor growth. | nih.gov |

| Metabolic Disease | In obese rats, reduces body weight gain, improves glucose/insulin levels, and prevents adipose tissue fibrosis. | Ameliorates metabolic dysfunction associated with obesity by altering adipose tissue structure. | biologists.comnih.govnih.gov |

| Aortic Disease | Induces aortic pathologies, including luminal dilatation and dissections in mice. | Compromises the integrity of elastic fibers in the aortic wall. | ahajournals.org |

Interaction with Neurotransmitter Receptors and Pathways

There is no available research data detailing the binding affinities or functional interactions of this compound or its derivatives with any specific neurotransmitter receptors. Studies exploring its potential agonist or antagonist activity at receptors for key neurotransmitters such as acetylcholine, dopamine, serotonin, norepinephrine, or glutamate have not been reported. Consequently, its influence on downstream signaling pathways associated with these neurotransmitter systems is unknown.

Modulation of GABA Receptor Activity

The role of Gamma-Aminobutyric Acid (GABA) as the primary inhibitory neurotransmitter in the central nervous system makes the GABA receptor a significant target for many neuroactive compounds. However, no studies were found that investigated the effects of this compound on GABA receptor function. There is no information on whether this compound acts as a positive or negative allosteric modulator, a direct agonist, or an antagonist at any of the GABA receptor subtypes. Electrophysiological or binding assay data that would clarify such interactions are absent from the scientific literature.

Exploration of Specific Molecular Targets and Pathways

Beyond the major neurotransmitter receptor systems, the broader molecular targets and signaling pathways affected by this compound have not been explored in the available literature. Research into its potential effects on ion channels, enzymes, or intracellular signaling cascades is currently lacking. Therefore, a detailed understanding of the molecular mechanisms that might underlie any potential physiological effects of this compound remains to be established.

Applications in Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

In organic synthesis, "building blocks" are key intermediates used in the stepwise construction of target compounds. Nitriles, as a class, are considered valuable precursors because the cyano group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. researchgate.net Propionitrile (B127096) and its derivatives, in particular, are recognized as useful C-3 building blocks. wikipedia.org

The structure of 3-(Octylamino)propionitrile, featuring both a secondary amine and a nitrile, offers multiple sites for chemical modification. The secondary amine can undergo N-alkylation, acylation, or participate in condensation reactions, while the nitrile group can be hydrolyzed, reduced, or engaged in cycloadditions. This dual functionality allows for the construction of diverse molecular scaffolds. The general synthesis of 3-aminopropionitriles is often achieved through the reaction of a primary or secondary amine with acrylonitrile (B1666552), highlighting a common pathway to this class of compounds. google.com

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The aminopropionitrile skeleton is a structural motif found in various pharmaceutically relevant molecules. While specific research on this compound as a direct precursor to commercial APIs is not extensively documented, the reactivity of its functional groups makes it a potential intermediate in the synthesis of new chemical entities. The general class of aminopropionitriles are recognized as useful intermediates for drug synthesis. pharmacompass.com For instance, related propionitrile derivatives are used in the synthesis of complex pharmaceutical compounds like Remifentanil, where 3-chloropropionitrile (B165592) is a key reactant. google.com

Research into anxiolytic and anticonvulsant agents often focuses on specific pharmacophores, such as α-substituted amide groups, which can be derived from nitriles. nih.gov The development of novel anticonvulsants has included derivatives of pyrrolidine-2,5-dione and piperazine, showcasing the diversity of heterocyclic structures in this field. mdpi.comijpsr.com

While direct synthesis from this compound is not specified in the literature, its functional groups offer pathways to create derivatives that could be explored for such activities. For example, the hydrolysis of the nitrile to a carboxylic acid followed by amide coupling, or the reduction of the nitrile to a primary amine to form a diamine, could yield precursors for more complex heterocyclic systems often associated with anxiolytic or anticonvulsant properties. nih.govmdpi.com

The search for new anti-inflammatory agents is a significant area of pharmaceutical research. Studies have explored a wide range of molecular scaffolds, including derivatives of pyrimidines, naproxen, and benzimidazoles, for their potential to inhibit inflammatory pathways. nih.govmdpi.comijcrt.org Although these compounds are structurally distinct from this compound, the synthesis of novel molecular entities for screening as anti-inflammatory agents is a key research strategy. The functional handles on this compound allow for its incorporation into larger molecules that could be designed to interact with inflammatory targets.

Role in Agrochemical Synthesis and Specialty Chemical Production

Nitrile-containing compounds are integral to the agrochemical industry, serving as intermediates for herbicides, pesticides, and fungicides. The reactivity of the nitrile group allows for the creation of a wide array of active ingredients. While specific applications of this compound in this sector are not detailed, its structural features are relevant. The long octyl chain could enhance the lipophilicity of a potential agrochemical, which may improve its penetration through plant cuticles or insect exoskeletons, potentially increasing its efficacy.

Exploration in Polymer Chemistry and Advanced Materials

Nitrile groups are important in polymer science, notably in the production of nitrile butadiene rubber (NBR) and polyacrylonitrile (B21495) (PAN), which is a precursor for carbon fiber. The polar nature of the nitrile group can impart valuable properties to polymers, such as chemical resistance and modified thermal characteristics. researchgate.net The bifunctional nature of this compound, with its amine and nitrile groups, presents possibilities for its use as a monomer or a modifying agent in polymer synthesis. The amine group could be used to incorporate the molecule into polymer chains via condensation polymerization (e.g., forming polyamides), while the pendant nitrile group could be used for subsequent cross-linking or functionalization of the resulting material. The octyl group would likely act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the polymer.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29504-89-0 nih.govcas.org |

| Molecular Formula | C₁₁H₂₂N₂ nih.govcas.org |

| Molecular Weight | 182.31 g/mol nih.govchemicalbook.com |

| IUPAC Name | 3-(octylamino)propanenitrile nih.gov |

| Boiling Point | 192-195 °C @ 4 Torr cas.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acrylonitrile |

| 3-Aminopropionitrile |

| 3-Chloropropionitrile |

| Remifentanil |

| Nitrile Butadiene Rubber |

Biological and Biomedical Research Applications

Neuropharmacological Investigations of 3-(Octylamino)propionitrile and Analogs

The neuropharmacological assessment of this compound is focused on understanding its interactions with the central nervous system (CNS). These investigations are crucial for identifying any potential effects on neuronal signaling and behavior.

In vitro studies are fundamental to characterizing the molecular mechanism of a compound by assessing its direct interaction with specific receptors and its subsequent effect on cellular signaling pathways. For a novel compound like this compound, a typical screening process would involve a panel of assays to determine its binding affinity and functional activity at various CNS receptors, such as those for GABA, glutamate, dopamine, and serotonin.

Methodologies often include radioligand binding assays to measure the affinity of the compound for a specific receptor target and functional assays to measure the downstream consequences of this binding, such as changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. acs.org Efficacy is often expressed as a percentage of the maximum response induced by a known reference agonist. acs.org

Hypothetical In Vitro Receptor Screening Data for this compound

| Receptor Target | Assay Type | Result (IC₅₀/EC₅₀) | Efficacy (%) |

|---|---|---|---|

| GABA-A | Radioligand Binding | > 10 µM | N/A |

| NMDA | Calcium Flux | > 10 µM | N/A |

| 5-HT₂A | Radioligand Binding | 5.2 µM | N/A |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not extensively reported in publicly available literature.

Following in vitro characterization, in vivo studies are conducted to understand how a compound affects neurotransmitter dynamics within a living organism. nih.gov Techniques such as in vivo microdialysis coupled with analytical methods like high-performance liquid chromatography (HPLC) or mass spectrometry allow for the real-time measurement of neurotransmitter levels in specific brain regions of animal models.